molecular formula C8H13BClNO2 B2621181 3-(2-Aminoethyl)phenylboronic acid hydrochloride CAS No. 1257437-15-2

3-(2-Aminoethyl)phenylboronic acid hydrochloride

Cat. No. B2621181
Key on ui cas rn: 1257437-15-2
M. Wt: 201.46
InChI Key: ZABSCKWGZGNKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614201B2

Procedure details

In a screw top flask 3-aminoethylphenylboronic acid hydrochloride (10.0 g, 53.4 mmol), 4-bromobenzotrifluoride (12.0, 53.4 mmol) and potassium phosphate (34.0 g, 160.2 mmol) were combined in dimethoxyethane (50 mL) and water (10 mL). The flask was flushed with N2 and tetrakis(triphenylphosphine)palladium (3.10 g, 2.67 mmol) was added. The flask was sealed and heated to 120° C. for 12 hours. The reaction mixture was cooled to rt and H2O (100 mL) was added and the resulting mixture was extracted with EtOAc (3×25 mL). The organic phases were combined, washed with brine (20 mL), dried with Na2SO4, filtered, concentrated and purified by flash column chromatography (0%-20% of a 10% NH3 in CH2Cl2 in CH2Cl2) providing the desired product as a brown oil (8.7 g, 69%). MS (ESI): mass calcd. for C14H12F3N, 251.25; m/z found 252.1 [M+H]+. 1H NMR (500 MHz, DMSO) δ 7.90 (d, J=8.1, 2H), 7.82 (d, J=8.2, 2H), 7.71 (s, 1H), 7.56 (d, J=7.5, 1H), 7.44 (t, J=7.5, 1H), 7.39 (d, J=7.5, 1H), 3.79 (s, 2H), 1.86 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
53.4 mmol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
Cl.NC[CH2:4][C:5]1[CH:6]=[C:7](B(O)O)[CH:8]=[CH:9][CH:10]=1.Br[C:15]1[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[N:33]#N>C(COC)OC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:22][C:21]([F:24])([F:23])[C:18]1[CH:19]=[CH:20][C:15]([C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH2:4][NH2:33])[CH:10]=2)=[CH:16][CH:17]=1 |f:0.1,3.4.5.6,^1:45,47,66,85|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.NCCC=1C=C(C=CC1)B(O)O
Name
Quantity
53.4 mmol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(F)(F)F
Name
potassium phosphate
Quantity
34 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
3.1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The flask was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc (3×25 mL)
WASH
Type
WASH
Details
washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (0%-20% of a 10% NH3 in CH2Cl2 in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC(=CC=C1)CN)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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